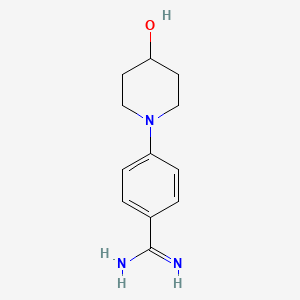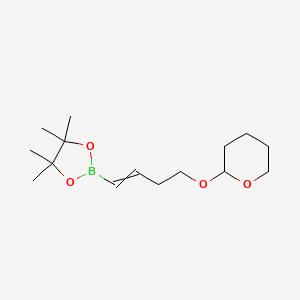![molecular formula C20H21Cl2N3O4 B12448090 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B12448090.png)
2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of phenoxy and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative by reacting 4-chloro-2-nitroaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy or piperazine derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.
Industrial Applications: It is investigated for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in cellular processes.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Membranes: Interacting with lipid bilayers and affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
- 2-(3,5-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- 2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21Cl2N3O4 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21Cl2N3O4/c1-13-9-16(10-14(2)20(13)22)29-12-19(26)24-7-5-23(6-8-24)17-4-3-15(21)11-18(17)25(27)28/h3-4,9-11H,5-8,12H2,1-2H3 |
InChI Key |
OIDWYTGBPULZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12448017.png)

![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)


![N-benzyl-N'-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B12448052.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12448055.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(morpholin-4-yl)ethyl]amino}propylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448063.png)

![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

